molecular formula C16H16FNO2 B5269203 N-[(4-ethoxyphenyl)methyl]-3-fluorobenzamide

N-[(4-ethoxyphenyl)methyl]-3-fluorobenzamide

Cat. No.: B5269203
M. Wt: 273.30 g/mol
InChI Key: CJVJVZYCNSMBEN-UHFFFAOYSA-N
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Description

N-[(4-ethoxyphenyl)methyl]-3-fluorobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an ethoxyphenyl group attached to a benzamide structure, with a fluorine atom substituting one of the hydrogen atoms on the benzene ring. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

The synthesis of N-[(4-ethoxyphenyl)methyl]-3-fluorobenzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-fluorobenzoic acid with 4-ethoxybenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature, yielding the desired benzamide product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

N-[(4-ethoxyphenyl)methyl]-3-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or halides under appropriate conditions, leading to the formation of various substituted benzamides.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(4-ethoxyphenyl)methyl]-3-fluorobenzamide has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological targets, such as enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-ethoxyphenyl)methyl]-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group and fluorine atom contribute to the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[(4-ethoxyphenyl)methyl]-3-fluorobenzamide can be compared with other similar compounds, such as:

    N-[(4-methoxyphenyl)methyl]-3-fluorobenzamide: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical properties and biological activity.

    N-[(4-ethoxyphenyl)methyl]-4-fluorobenzamide: In this compound, the fluorine atom is positioned differently on the benzene ring, potentially altering its reactivity and interactions with biological targets.

    N-[(4-ethoxyphenyl)methyl]-3-chlorobenzamide: The substitution of fluorine with chlorine can lead to differences in chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-2-20-15-8-6-12(7-9-15)11-18-16(19)13-4-3-5-14(17)10-13/h3-10H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVJVZYCNSMBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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